Product packaging for 7-Methoxypraecansone B(Cat. No.:)

7-Methoxypraecansone B

Cat. No.: B1246437
M. Wt: 380.4 g/mol
InChI Key: KLIBVTLWIJEYNK-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxypraecansone B is a chalcone derivative, a class of aromatic ketones that are precursors to flavonoids, with the molecular formula C23H24O5 and a molecular weight of approximately 380.16 g/mol . This compound can be found in plant species such as Millettia pinnata and Dalea pogonathera . Researchers are interested in benzalacetophenones like this compound due to their reported immunomodulatory and antiviral properties, which are valuable for investigating new therapeutic agents . A key area of study includes its potential anthelmintic activity; one investigation found that extracts from Dalea pogonathera , which contain this compound, significantly decreased hookworm survival in ex vivo assays . Furthermore, computational studies suggest that related chalcones may inhibit vital proteins of viruses such as SARS-CoV-2, indicating a broader research application in virology and infectious disease . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24O5 B1246437 7-Methoxypraecansone B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

(Z)-1-(5,7-dimethoxy-2,2-dimethylchromen-6-yl)-3-methoxy-3-phenylprop-2-en-1-one

InChI

InChI=1S/C23H24O5/c1-23(2)12-11-16-19(28-23)14-20(26-4)21(22(16)27-5)17(24)13-18(25-3)15-9-7-6-8-10-15/h6-14H,1-5H3/b18-13-

InChI Key

KLIBVTLWIJEYNK-AQTBWJFISA-N

Isomeric SMILES

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C(/C3=CC=CC=C3)\OC)OC)C

Canonical SMILES

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=C(C3=CC=CC=C3)OC)OC)C

Origin of Product

United States

Natural Occurrence, Isolation, and Extraction Methodologies

Discovery and Original Isolation from Pongamia pinnata

7-Methoxypraecansone B was first identified and isolated from Pongamia pinnata, a versatile tree species belonging to the legume family, Fabaceae. The isolation was the result of activity-guided fractionation of extracts derived from the plant's stem bark. This process involves separating the components of a mixture based on their biological activity, which in the case of the initial study, was the potential to induce quinone reductase. The structure of this novel chalcone (B49325) was elucidated through the application of spectroscopic data analysis.

The primary source for the isolation of this compound is the stem bark of Pongamia pinnata. nih.govresearchgate.net The bark of this plant has been traditionally used in various native medicine systems, and scientific investigations have revealed it to be a rich source of phenolic compounds, including flavonoids and chalcones. researchgate.net The selection of the stem bark for extraction is based on its high concentration of these secondary metabolites.

Early scientific literature points towards the stem bark of Pongamia pinnata as the definitive natural source of this compound. nih.govproquest.com Reports indicate that activity-guided fractionation of petroleum ether and ethyl acetate (B1210297) extracts of the stem bark led to the isolation of this compound among other flavonoids and terpenoids. nih.gov

Occurrence in Other Botanical Species

While Pongamia pinnata is the most well-documented source of this compound, related flavonoid compounds are known to occur in other botanical species. For instance, various rotenoids and flavonoids have been extracted from the roots of Derris elliptica, another member of the Fabaceae family. nih.govmdpi.com The presence of a diverse array of flavonoids in Derris elliptica suggests the potential for finding this compound or its close derivatives in this species, although specific isolation of this compound from Derris elliptica has not been explicitly reported in the available literature.

Advanced Extraction Techniques for this compound from Plant Matrices

The extraction of this compound from its plant sources relies on principles of separating phenolic compounds from a complex biological matrix. The efficiency of this process is highly dependent on the chosen methodology, with a shift towards more advanced and environmentally friendly techniques in recent years.

Traditional solvent-based extraction methods remain a fundamental approach for obtaining this compound. The choice of solvent is critical and is determined by the polarity of the target compound. For chalcones like this compound, a variety of organic solvents and their aqueous mixtures are employed.

The optimization of solvent extraction involves a systematic evaluation of several parameters to maximize the yield and purity of the extracted compound.

ParameterDescriptionTypical Range/Options for Flavonoid Extraction
Solvent Type The choice of solvent is crucial and depends on the polarity of the target flavonoids.Methanol, Ethanol, Acetone, Chloroform (B151607), Ethyl Acetate, Water, and their mixtures.
Solvent Concentration The ratio of solvent to water can significantly impact extraction efficiency.Often varied from 50% to 100% (organic solvent in water).
Temperature Higher temperatures can increase solubility and diffusion rates but may degrade thermolabile compounds.Room temperature to near the boiling point of the solvent.
Extraction Time The duration of contact between the plant material and the solvent.Can range from a few hours to several days for maceration.
pH The acidity or alkalinity of the extraction medium can influence the stability and solubility of flavonoids.Can be adjusted to optimize the extraction of specific flavonoid classes.
Solid-to-Liquid Ratio The ratio of the amount of plant material to the volume of solvent.Varies depending on the extraction method and the plant material.

This table presents general optimization parameters for flavonoid extraction. Specific optimal conditions for this compound would require experimental determination.

In line with the principles of green chemistry, several innovative extraction techniques have emerged that offer advantages over conventional methods, such as reduced solvent consumption, shorter extraction times, and increased efficiency. These methods are increasingly being applied to the extraction of bioactive compounds from plants.

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes cell disruption, enhancing the release of intracellular contents. Key parameters for optimization include sonication time, temperature, solvent composition, and ultrasonic power.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the plant material, leading to the partitioning of analytes from the sample matrix into the solvent. The efficiency of MAE is influenced by factors such as microwave power, extraction time, temperature, and the properties of the solvent and the matrix.

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses solvents at elevated temperatures and pressures. These conditions increase the solubility and diffusion rate of the analytes and decrease the viscosity of the solvent, resulting in a more efficient extraction process. For the extraction of compounds from Derris elliptica, for example, chloroform has been effectively used in PLE at elevated temperature and pressure. mdpi.com

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is advantageous as it is non-toxic, non-flammable, and can be easily removed from the extract. The solvating power of the supercritical fluid can be tuned by changing the pressure and temperature.

Green Extraction TechniquePrincipleAdvantagesKey Optimization Parameters
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances cell disruption and mass transfer.Reduced extraction time and solvent consumption, suitable for thermolabile compounds.Sonication time, temperature, amplitude, solvent type.
Microwave-Assisted Extraction (MAE) Microwave energy heats the solvent and plant matrix, accelerating extraction.Faster extraction, reduced solvent volume, improved yield.Microwave power, temperature, extraction time, solvent choice.
Pressurized Liquid Extraction (PLE) Use of solvents at high temperature and pressure to increase extraction efficiency.Fast, requires less solvent than traditional methods, can be automated.Temperature, pressure, solvent type, extraction cycles.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO2) as a selective and tunable solvent.Environmentally friendly, provides clean extracts without solvent residue.Pressure, temperature, co-solvent addition, flow rate.

This table provides a general overview of emerging green extraction technologies and their parameters, which can be applied to the extraction of this compound.

Biosynthetic Pathways and Precursor Derivation

General Chalcone (B49325) Biosynthesis Pathways

Chalcones represent the foundational scaffolds for a vast array of flavonoids in plants. wikipedia.orgresearchgate.net Their biosynthesis is a classic example of metabolic convergence, utilizing intermediates from two primary metabolic routes: the phenylpropanoid pathway and the polyketide pathway. nih.gov

Role of Phenylpropanoid Pathway Precursors

The journey to any chalcone begins with the phenylpropanoid pathway. wikipedia.orgnih.gov This metabolic sequence is responsible for converting the amino acid L-phenylalanine into a variety of phenolic compounds. For chalcone synthesis, the key product is p-coumaroyl-CoA. mdpi.comwiley.com This process involves a series of enzymatic steps:

Phenylalanine Ammonia (B1221849) Lyase (PAL): This enzyme initiates the pathway by removing an ammonia molecule from phenylalanine to produce cinnamic acid. nih.gov

Cinnamate 4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates cinnamic acid at the 4-position to yield p-coumaric acid. wiley.com

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to a Coenzyme A (CoA) molecule, forming the high-energy thioester p-coumaroyl-CoA. wiley.comnih.gov

This activated molecule, p-coumaroyl-CoA, serves as the "starter" unit for the subsequent condensation reactions. isca.me

Polyketide Pathway Involvement in Chalcone Backbone Formation

The formation of the characteristic C15 chalcone skeleton is accomplished by a Type III polyketide synthase (PKS) known as chalcone synthase (CHS). nih.govisca.me This pivotal enzyme orchestrates the condensation of the starter molecule from the phenylpropanoid pathway with extender units derived from fatty acid biosynthesis. wiley.com

CHS catalyzes the sequential, decarboxylative condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govnih.gov Malonyl-CoA serves as the two-carbon extender unit in this process. nih.gov The reaction proceeds through a tetraketide intermediate that remains bound to the enzyme's active site. wiley.comnih.gov Finally, an intramolecular Claisen condensation reaction cyclizes the polyketide chain, releasing the product as a chalcone, typically naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone). mdpi.comnih.gov This molecule is the precursor to most flavonoids. wikipedia.org

Proposed Biosynthetic Route for 7-Methoxypraecansone B in Pongamia pinnata

While the precise biosynthetic pathway for this compound has not been fully elucidated, its structure allows for a proposed route based on known flavonoid modifications. Pongamia pinnata is known to produce a rich diversity of complex flavonoids, including furanoflavonoids and prenylated chalcones. frontiersin.orgmdpi.comresearchgate.net

Enzymatic Steps and Intermediates

The synthesis of this compound likely begins with a common chalcone precursor, such as naringenin chalcone, which then undergoes a series of tailoring reactions to achieve the final complex structure.

StepProposed ReactionEnzyme ClassPrecursorProduct
1 Chalcone Formation Chalcone Synthase (CHS)p-coumaroyl-CoA + 3x Malonyl-CoANaringenin Chalcone
2 A-Ring Hydroxylation Cytochrome P450 MonooxygenaseNaringenin ChalconeHydroxylated Chalcone Intermediate
3 Prenylation PrenyltransferaseHydroxylated Chalcone IntermediatePrenylated Chalcone
4 O-Methylation O-Methyltransferase (OMT)Prenylated ChalconeMethylated Prenyl-Chalcone
5 Oxidative Cyclization Cytochrome P450/DioxygenaseMethylated Prenyl-ChalconeThis compound

The proposed sequence involves:

Formation of a chalcone backbone: As described previously, CHS would synthesize a chalcone scaffold like naringenin chalcone.

Tailoring of the A-ring: The A-ring of the chalcone precursor would undergo specific hydroxylations.

Prenylation: A key step is the addition of a dimethylallyl pyrophosphate (DMAPP) group to the A-ring, likely at the C-3' position, catalyzed by a flavonoid-specific prenyltransferase.

O-Methylation: Specific O-methyltransferases (OMTs) would then catalyze the transfer of methyl groups from S-adenosyl methionine (SAM) to hydroxyl groups on both the A- and B-rings, leading to the characteristic methoxy (B1213986) groups at the 2', 6', and 4-positions. mdpi.com

Pyrano Ring Formation: The final step would be an oxidative cyclization of the prenyl group with an adjacent hydroxyl group (at C-4') to form the distinctive dimethylpyrano ring structure.

Role of Methylation and Prenylation in Structural Diversification

The complex structure of this compound is a direct result of "decorating" enzymes that modify the basic flavonoid core. These modifications are crucial for generating the vast chemical diversity of flavonoids observed in nature. royalsocietypublishing.org

Methylation: The O-methylation of flavonoid hydroxyl groups, catalyzed by O-methyltransferases (FOMTs), is a critical modification. mdpi.com It reduces the reactivity of the hydroxyl moiety and increases the lipophilicity (fat-solubility) of the compound. mdpi.comresearchgate.net This change can affect the molecule's intracellular transport, stability, and biological activity. researchgate.net

Prenylation: The attachment of prenyl groups is another significant diversification strategy in flavonoid biosynthesis. royalsocietypublishing.org Prenyltransferases add isoprenoid side chains (like dimethylallyl) to the flavonoid nucleus. These prenyl groups can then undergo further reactions, such as cyclization to form heterocyclic rings (like the pyrano ring in this compound), dramatically increasing structural complexity. mdpi.com Pongamia pinnata is particularly known for its variety of prenylated flavonoids. mdpi.com

Genetic and Molecular Biology Aspects of this compound Biosynthesis

Advances in genomics and transcriptomics have begun to shed light on the genetic underpinnings of flavonoid production in Pongamia pinnata. Although the specific genes for this compound synthesis are not yet fully characterized, a framework is emerging.

The genome of Pongamia pinnata has been sequenced, revealing numerous genes predicted to be involved in flavonoid biosynthesis. frontiersin.orgnih.gov Initial analyses identified 22 genomic scaffolds containing genes encoding key enzymes for the pathway, including chalcone synthase (CHS) and chalcone isomerase (CHI). frontiersin.orgmdpi.com The identification of these core genes confirms the plant's capacity for robust flavonoid production.

The regulation of these biosynthetic genes is likely controlled by complexes of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. mdpi.comresearchgate.net These proteins work together to activate or repress the expression of structural genes like CHS in a coordinated manner, often in response to developmental cues or environmental stress. nih.gov While the specific regulatory network for this compound is still unknown, the sequencing of the Pongamia genome has identified thousands of potential transcription factors, providing a roadmap for future research to uncover these specific regulatory mechanisms. frontiersin.orgnih.gov Transcriptome studies have also shown that flavonoid pathway genes, such as MpCHI, are responsive to environmental stresses like salinity, suggesting their role extends beyond simple chemical diversity. mdpi.commdpi.com However, detailed metabolic insights into the biosynthesis of specific Pongamia flavonoids remain an active area of investigation. frontiersin.org

Identification of Genes Encoding Biosynthetic Enzymes

The advent of genome sequencing has significantly advanced the identification of genes responsible for flavonoid biosynthesis in Pongamia pinnata. frontiersin.orgnih.gov While the specific gene cluster for this compound has not been fully delineated, comparative genomics and transcriptomics have pinpointed the key enzyme-encoding genes essential for its formation. nih.gov

The primary genes involved are part of the broader flavonoid biosynthesis pathway. Recent genomic analyses of P. pinnata have identified numerous genes encoding for the necessary enzymes. frontiersin.orgnih.gov The initial steps are catalyzed by enzymes encoded by genes for Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL), which together produce the p-coumaroyl-CoA precursor. mdpi.com

The central enzyme, Chalcone Synthase (CHS), is responsible for creating the chalcone scaffold. nih.gov Genome sequencing of P. pinnata has identified genes for CHS. frontiersin.orgnih.gov Following the initial chalcone synthesis, a series of "decorating" enzymes are required. These include prenyltransferases for the addition of a dimethylallyl pyrophosphate (DMAPP) group, cyclases to form the pyran ring, and methyltransferases to add the methoxy group. A recent comparative analysis of the P. pinnata and soybean genomes identified tandem duplication expansions of specific methyltransferase genes (HI4'OMTs) in Pongamia, which could be involved in the methylation steps of flavonoid synthesis. nih.gov

A summary of the putative biosynthetic enzymes and their encoding genes is presented below.

Enzyme Abbreviation Function in Biosynthesis Putative Gene Presence in Pongamia pinnata
Phenylalanine Ammonia-LyasePALConverts phenylalanine to cinnamic acid.Identified mdpi.com
Cinnamate-4-HydroxylaseC4HHydroxylates cinnamic acid to p-coumaric acid.Identified mdpi.com
4-Coumarate:CoA Ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA.Identified mdpi.com
Chalcone SynthaseCHSCondenses p-coumaroyl-CoA with 3x malonyl-CoA to form naringenin chalcone.Identified frontiersin.orgnih.govmdpi.com
Chalcone IsomeraseCHICatalyzes the cyclization of the chalcone into a flavanone.Identified mdpi.com
PrenyltransferasePTAdds a prenyl group, a key step in forming the pyrano ring precursor.Inferred, as prenylated flavonoids are common in Pongamia researchgate.netfrontiersin.org
O-MethyltransferaseOMTAdds a methyl group to a hydroxyl group on the flavonoid backbone.Identified, with evidence of gene family expansion nih.gov
Cytochrome P450 MonooxygenaseP450Often involved in cyclization and other oxidative modifications.Inferred

Gene Expression Analysis in Producing Organisms

Gene expression studies in Pongamia pinnata have provided insights into the regulation and spatial distribution of flavonoid biosynthesis. Transcriptome analyses of different plant tissues, such as leaves, roots, and seeds, reveal differential expression patterns for the genes involved. mdpi.comresearchgate.net

A study involving transcriptome sequencing of P. pinnata under salt stress showed that the mRNA levels of key flavonoid biosynthesis genes, including PAL, C4H, 4CL, CHS, and CHI, were significantly enhanced, particularly in the leaves. mdpi.com This suggests that the production of flavonoids, including chalcones, is part of the plant's response to environmental stressors. Another comparative transcriptomic study between Pongamia and soybean seeds noted high expression levels of genes related to flavonoid biosynthesis in Pongamia seeds. nih.gov A gene co-expression analysis across eight different Pongamia tissues identified a specific module of co-expressed genes related to seed development and metabolism, which included flavonoid biosynthetic genes. researchgate.net

Since this compound is isolated from the stem bark, it is hypothesized that the genes responsible for its specific "decorating" steps (e.g., specific prenyltransferases and methyltransferases) would show high expression levels in this particular tissue. However, detailed tissue-specific expression analysis focusing on the stem bark for these specific tailoring enzymes has yet to be reported.

In Vivo Biosynthetic Studies

Elucidating the precise sequence of enzymatic reactions and precursor incorporation in living organisms relies on sophisticated experimental techniques.

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors into a final product. frontiersin.orgmdpi.com By feeding the producing organism, in this case P. pinnata, with precursors labeled with stable isotopes like ¹³C or deuterium (B1214612) (²H), scientists can track how these labeled atoms are incorporated into the structure of this compound. mdpi.commdpi.com This method provides definitive evidence for the biosynthetic pathway.

While no specific isotopic labeling studies have been published for this compound, the general pathway for related flavonoids is well-established through this method. mdpi.com For this compound, a hypothetical labeling experiment would involve:

Feeding with ¹³C-labeled Phenylalanine: This would result in the labeling of the B-ring and the three-carbon bridge of the chalcone backbone.

Feeding with ¹³C-labeled Acetate (B1210297): This would lead to the labeling of the A-ring.

Feeding with ¹³C-labeled Methionine: As S-adenosyl methionine (SAM) is the universal methyl group donor, labeled methionine would confirm the origin of the methoxy group.

The position of the isotopes in the final isolated this compound molecule would be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), confirming the proposed biosynthetic origins. mdpi.com

Metabolic Engineering Strategies for Enhanced Production

Given the low natural abundance of many valuable plant secondary metabolites, metabolic engineering offers a promising avenue for enhancing their production. nih.govacs.org This can be achieved either in the native plant or by transferring the biosynthetic pathway into a microbial host like E. coli or yeast. frontiersin.orgnih.gov Although no specific metabolic engineering efforts for this compound have been documented, several strategies could be employed based on knowledge of the flavonoid pathway.

Key strategies include:

Overexpression of Rate-Limiting Enzymes: Increasing the expression of key bottleneck enzymes, such as CHS or specific prenyltransferases, can enhance the metabolic flux towards the target compound. nih.gov The overexpression of the transcription factor AtMYB12 in licorice hairy roots, for example, upregulated CHS and significantly increased the production of chalcones. nih.gov

Blocking Competing Pathways: Down-regulating or knocking out genes of enzymes that divert precursors into other metabolic branches can increase the availability of substrates for this compound synthesis.

Heterologous Production: The entire biosynthetic pathway can be reconstructed in a microbial host. This approach allows for rapid optimization and high-density fermentation, potentially leading to much higher yields than what is achievable in the native plant. nih.gov This would involve introducing the genes for PAL, C4H, 4CL, CHS, and the specific tailoring enzymes into a suitable microbial chassis.

Precursor Supply Enhancement: Engineering the host's primary metabolism to increase the intracellular pools of precursors like malonyl-CoA and p-coumaroyl-CoA can also boost final product titers. nih.gov

The table below outlines potential metabolic engineering approaches for enhancing this compound production.

Strategy Target Gene(s)/Pathway Expected Outcome Example from Literature (Related Compounds)
Upregulate Key Biosynthetic GenesCHS, Prenyltransferase, OMTIncreased flux through the main pathway.Overexpression of AtMYB12 TF increased chalcone production in Glycyrrhiza inflata. nih.gov
Downregulate Competing PathwaysGenes for lignin (B12514952) or other flavonoid branches.Increased availability of p-coumaroyl-CoA and naringenin chalcone.Blocking branch points enhances metabolic flux in the main pathway. frontiersin.org
Enhance Precursor SupplyGenes in shikimate and acetate-malonate pathways.Increased pools of phenylalanine and malonyl-CoA.Fine-tuning malonyl-CoA availability improved naringenin production in E. coli. nih.gov
Heterologous ExpressionFull biosynthetic pathway in E. coli or S. cerevisiae.Scalable and controlled production in a fermenter.Reconstruction of dihydrochalcone (B1670589) pathways in microorganisms. acs.org

Advanced Methodologies for Structural Modification and Synthesis for Research

Chemoenzymatic Synthetic Approaches to 7-Methoxypraecansone B Analogues

While specific chemoenzymatic syntheses for this compound are not extensively documented in publicly available research, the principles of this methodology offer a promising avenue for the creation of novel analogues. Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of traditional organic chemistry. This approach can overcome challenges in stereoselectivity and regioselectivity that are often encountered in purely chemical syntheses of complex natural products.

For a scaffold like this compound, enzymes could be employed for specific transformations. For instance, lipases could be used for the regioselective acylation or deacylation of hydroxyl groups, allowing for the introduction of various functionalities. Oxidoreductases could facilitate selective oxidations or reductions at different positions of the molecule. Glycosyltransferases might be used to attach sugar moieties, potentially improving the pharmacokinetic properties of the analogues. The development of such chemoenzymatic routes would rely on identifying suitable enzymes that can act on the pyranochalcone core.

Semisynthetic Modifications of this compound for Structure-Activity Relationship (SAR) Studies

Semisynthesis, starting from a readily available natural product, is a common strategy to generate a variety of analogues for SAR studies. For pyranochalcones like this compound, this approach allows for the targeted modification of specific functional groups to probe their influence on biological activity. Studies on related pyranoflavonoids have demonstrated that the pyranochalcone backbone is a highly active scaffold, making it a prime candidate for such investigations. nih.gov

Derivatization Strategies for Hydroxyl and Methoxy (B1213986) Groups

The hydroxyl and methoxy groups on the aromatic rings of this compound are key targets for derivatization. Standard organic reactions can be employed to modify these functionalities.

Hydroxyl Group Derivatization: The phenolic hydroxyl group can be converted to esters or ethers to investigate the importance of hydrogen bonding and polarity in this region. Acylation with various acid chlorides or anhydrides can introduce a range of substituents, from small alkyl chains to more complex aromatic moieties. Etherification, using alkyl halides under basic conditions, can also be used to explore the steric and electronic requirements at this position. The synthesis of polyhydroxylated chalcones can be challenging due to the need for protecting groups, though some methods using strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) have been developed to circumvent this issue. mdpi.com

Methoxy Group Derivatization: The methoxy group can be demethylated to yield a hydroxyl group, which can then be further functionalized as described above. This transformation allows for the exploration of the electronic effects of a hydroxyl versus a methoxy group at that position.

ModificationReagents and ConditionsPurpose in SAR Studies
Esterification of -OHAcid chloride/anhydride, baseInvestigate role of H-bond donor, introduce lipophilic/sterically bulky groups.
Etherification of -OHAlkyl halide, baseModulate polarity and steric bulk.
Demethylation of -OCH3BBr3, HBr, etc.Unmask a phenolic hydroxyl group for further derivatization or to assess its role.
O-Alkylation of -OCH3 (after demethylation)Alkyl halide, baseIntroduce a variety of ether functionalities to probe steric and electronic effects.

Modification of the Pyrano Ring System

The pyrano ring is a crucial structural element for the biological activity of many pyranochalcones. nih.gov Modifications to this ring system can provide valuable insights into its role in receptor binding or enzyme inhibition. Strategies for modification can include:

Substitution on the Ring: Introduction of substituents on the pyran ring can modulate its conformation and interaction with biological targets.

Alteration of Ring Size: While more synthetically challenging, the synthesis of analogues with different heterocyclic ring sizes (e.g., a pyrano ring expanded to a seven-membered ring) could be explored to understand the spatial requirements of the binding pocket.

Total Synthetic Strategies for this compound Analogues

Total synthesis provides a flexible route to analogues of this compound that may not be accessible through semisynthesis. This approach allows for significant structural modifications to the chalcone (B49325) scaffold.

Retrosynthetic Analysis for Complex Chalcone Scaffolds

The retrosynthetic analysis of a pyranochalcone like this compound would typically involve disconnecting the molecule at the α,β-unsaturated ketone linkage, which is characteristic of chalcones. This leads back to a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) as the key building blocks.

A plausible retrosynthetic pathway would be:

Disconnecting the Chalcone: The primary disconnection is the Claisen-Schmidt condensation, which forms the core chalcone structure. This retro-reaction breaks the bond between the α-carbon and the carbonyl carbon, yielding a pyrano-substituted acetophenone and a methoxy-substituted benzaldehyde.

Formation of the Pyrano Ring: The pyrano-substituted acetophenone can be retrosynthetically disconnected. A common strategy for forming the 2,2-dimethylpyran ring is the cyclization of a suitably substituted precursor, often involving a prenyl group.

Stereoselective and Regioselective Synthesis

The synthesis of this compound analogues requires careful control of regioselectivity, particularly in the placement of the methoxy and hydroxyl groups on the aromatic rings.

Regioselective Synthesis: The choice of starting materials with the desired substitution patterns is crucial for achieving the correct regiochemistry in the final product. Directed ortho-metalation and other regioselective aromatic substitution reactions can be employed to synthesize the required substituted benzaldehydes and acetophenones. For instance, the regioselective synthesis of functionalized chalcones has been achieved through methods like the Heck coupling reaction. biointerfaceresearch.com

Stereoselective Synthesis: While this compound itself does not possess stereocenters in the core structure, the synthesis of analogues with chiral substituents on the pyran ring or elsewhere would require stereoselective methods. Asymmetric synthesis techniques could be employed to control the stereochemistry of these newly introduced chiral centers.

The synthesis of various chalcone derivatives is well-established, often utilizing the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde in the presence of a base. mdpi.com Greener synthetic approaches, such as using solid-phase organocatalysts, have also been developed. biointerfaceresearch.com

Synthetic StrategyDescriptionKey Reactions
Claisen-Schmidt CondensationCondensation of a substituted acetophenone with a substituted benzaldehyde.Aldol condensation followed by dehydration.
Suzuki-Miyaura CouplingCoupling of a benzoyl chloride with a styrylboronic acid. researchgate.netPalladium-catalyzed cross-coupling.
Heck CouplingPalladium-catalyzed reaction of an aryl halide with an alkene.C-C bond formation.

Computational Design of Novel this compound Derivatives

The advancement of computational chemistry has provided powerful tools for the rational design of novel therapeutic agents. In the context of this compound, a chalcone with established biological activities, in silico methodologies can be employed to design derivatives with potentially enhanced potency and improved pharmacokinetic profiles. This section outlines a hypothetical, yet scientifically grounded, workflow for the computational design of novel this compound derivatives, drawing upon established methodologies for chalcones and other flavonoids.

Target Identification and Pharmacophore Modeling

A crucial first step in the computational design of new drug candidates is the identification of a relevant biological target. Based on the known anticancer activities of chalcones and flavonoids, several potential protein targets can be considered. For the purpose of this illustrative workflow, the anti-apoptotic protein Bcl-2 is selected as a hypothetical target, given its critical role in cancer cell survival and the known inhibitory activity of some chalcone derivatives against it. The crystal structure of Bcl-2 in complex with a known inhibitor can be obtained from the Protein Data Bank (PDB), for instance, PDB ID: 2W3L.

With a defined target, pharmacophore modeling can be employed to identify the key chemical features required for binding to the active site of Bcl-2. A pharmacophore model can be generated based on the interactions of the co-crystallized ligand or a set of known Bcl-2 inhibitors. This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This pharmacophore model then serves as a 3D query for virtual screening of compound libraries or for guiding the design of new derivatives of this compound that fit the model's features.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. In this hypothetical study, a library of virtually designed this compound derivatives would be docked into the binding site of Bcl-2 (PDB ID: 2W3L). The docking simulations would be performed using software such as AutoDock Vina or Glide.

The designed derivatives would incorporate various structural modifications to the this compound scaffold, such as the introduction of different substituents on the aromatic rings or modifications to the α,β-unsaturated ketone linker. The goal of these modifications is to enhance the binding affinity and selectivity for Bcl-2. The docking results are typically evaluated based on a scoring function that estimates the binding free energy. Lower binding energy scores generally indicate a more favorable interaction.

The interactions of the top-scoring derivatives with the key amino acid residues in the Bcl-2 binding pocket would be analyzed. These interactions could include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, derivatives forming hydrogen bonds with residues like Asp108, Gly142, or Arg143, and establishing hydrophobic contacts with Phe101, Val130, and Ala146 would be considered promising.

Table 1: Hypothetical Molecular Docking Results of Designed this compound Derivatives against Bcl-2 (PDB ID: 2W3L)

Compound IDModification on this compound ScaffoldDocking Score (kcal/mol)Key Interacting Residues
7-MPB (Parent Compound)-7.2Gly142, Phe101
7-MPB-D1 Addition of a hydroxyl group at the 4'-position-8.5Asp108, Gly142, Phe101
7-MPB-D2 Replacement of the 7-methoxy group with a trifluoromethyl group-7.8Phe101, Val130
7-MPB-D3 Addition of a dimethylamino group at the 4'-position-9.1Asp108, Gly142, Arg143
7-MPB-D4 Bioisosteric replacement of the phenyl ring B with a pyridine (B92270) ring-8.8Gly142, Ala146

Quantitative Structure-Activity Relationship (QSAR) Modeling

To further refine the design process, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), can establish a correlation between the 3D structural properties of the designed derivatives and their predicted biological activity (e.g., docking score or predicted IC50).

The CoMFA model would generate contour maps that visualize the regions around the aligned molecules where steric and electrostatic fields are correlated with activity. For instance, a green contour map in a specific region would indicate that bulky substituents are favored for higher activity, while a blue contour map would suggest that electropositive groups are beneficial. These maps would provide valuable guidance for the rational optimization of the this compound scaffold to design derivatives with improved Bcl-2 inhibitory potential.

In Silico ADMET Prediction

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help to identify derivatives with favorable drug-like characteristics and filter out those with potential liabilities.

Various computational tools and web servers, such as SwissADME and pkCSM, can be used to predict a range of physicochemical and pharmacokinetic parameters. These include molecular weight, lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. The goal is to design derivatives that adhere to established drug-likeness rules, such as Lipinski's rule of five, and exhibit a favorable balance of properties for oral bioavailability and metabolic stability.

Table 2: Predicted ADMET Properties of Selected this compound Derivatives

Compound IDMolecular Weight ( g/mol )LogPAqueous SolubilityBlood-Brain Barrier PermeationCYP2D6 Inhibition
7-MPB 380.434.5Moderately solubleYesInhibitor
7-MPB-D1 396.434.2SolubleYesNon-inhibitor
7-MPB-D3 423.514.8Moderately solubleYesInhibitor
7-MPB-D4 381.423.9SolubleNoNon-inhibitor

By integrating these computational methodologies, a rational and efficient approach can be undertaken to design novel this compound derivatives. This in silico workflow allows for the prioritization of a smaller number of promising candidates for chemical synthesis and subsequent biological evaluation, thereby accelerating the drug discovery process.

Mechanistic Investigations of Biological Activities

Modulation of Cellular Enzymatic Activities

The ability of a compound to alter the activity of cellular enzymes is a key indicator of its potential as a therapeutic agent or a biological probe. Research in this area for 7-Methoxypraecansone B has focused on its capacity to induce protective enzymes.

Studies utilizing the murine hepatoma Hepa 1c1c7 cell line, a well-established model for assessing the induction of phase II detoxification enzymes, have been pivotal. nih.gov These cells provide a reliable system for evaluating the potency and mechanism of action of potential chemoprotective agents through the measurement of NAD(P)H:quinone reductase (QR) activity. nih.gov The induction of quinone reductase is a critical cellular defense mechanism against electrophiles and reactive oxygen species. While the direct effects of this compound on this system are still under detailed investigation, this model serves as a primary platform for such analysis. The induction of QR activity in Hepa 1c1c7 cells by various compounds, such as stilbene (B7821643) analogs, has been documented, providing a comparative framework for future studies on this compound. nih.govresearchgate.net

A thorough understanding of how this compound affects enzyme activity requires detailed kinetic studies. wikipedia.orgkhanacademy.org Such analyses would determine key parameters like the Michaelis constant (K_m) and the maximum velocity (V_max), which describe the affinity of the enzyme for its substrate and its maximum catalytic rate, respectively. libretexts.orglibretexts.orgyoutube.com By examining the effects of varying concentrations of this compound on these kinetic parameters, researchers can elucidate the mechanism of enzyme modulation, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor or as an activator. At present, specific kinetic data for the interaction of this compound with cellular enzymes are not available in the public domain.

Cellular and Molecular Targets of this compound

Identifying the direct binding partners and the signaling pathways affected by this compound is crucial for a comprehensive understanding of its biological function.

A variety of biophysical techniques are available to characterize the direct interaction between a small molecule like this compound and its protein targets. nih.govnih.gov Methods such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy can provide quantitative data on binding affinity, stoichiometry, and the thermodynamics of the interaction. nih.gov These approaches are essential for confirming direct molecular targets and for guiding further mechanistic studies. frontiersin.org Currently, there is a lack of published biophysical data detailing the specific protein-ligand interactions of this compound.

Chalcones, the chemical class to which this compound belongs, are known to modulate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govthermofisher.com The MAPK cascade, which includes key kinases like ERK, JNK, and p38, plays a central role in regulating cellular processes such as proliferation, differentiation, and apoptosis. thermofisher.commdpi.comencyclopedia.pub The activation or inhibition of these pathways is a common mechanism through which bioactive compounds exert their effects. nih.govnih.govglpbio.com Future research will likely focus on determining whether this compound specifically influences the MAPK pathway or other critical signaling networks within the cell.

To gain a global perspective on the cellular response to this compound, gene expression profiling techniques such as microarray analysis and RNA sequencing (RNA-Seq) can be employed. nih.govnih.gov These powerful tools allow for the simultaneous measurement of the expression levels of thousands of genes, providing an unbiased view of the transcriptional changes induced by the compound. This approach can help identify novel cellular pathways and biological processes that are modulated by this compound and can generate new hypotheses about its mechanism of action. As of now, comprehensive gene expression profiles for cells treated with this compound have not been reported.

In Vitro Biological Activity Profiling

Detailed research findings and data tables regarding the in vitro biological activities of this compound are not available in the public scientific literature.

Antioxidant Mechanisms (e.g., Free Radical Scavenging, Nrf2 Pathway Activation)

No studies were identified that investigated the free radical scavenging capabilities or the potential for Nrf2 pathway activation by this compound.

Anti-Inflammatory Mechanisms (e.g., COX/LOX Inhibition, Cytokine Modulation)

There is no available data on the inhibitory effects of this compound on cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, nor are there studies on its capacity to modulate the production or signaling of inflammatory cytokines.

Antiproliferative Effects in Specific Cancer Cell Lines (non-human origin)

No research has been published detailing the antiproliferative effects of this compound in any non-human cancer cell lines. Consequently, the mechanisms underlying any potential antiproliferative activity have not been elucidated.

Apoptosis Induction Pathways

There are no experimental data available to suggest that this compound induces apoptosis or to delineate any potential pathways involved.

Cell Cycle Arrest Mechanisms

The effects of this compound on cell cycle progression have not been investigated, and therefore, no mechanisms of cell cycle arrest can be reported.

Autophagy Modulation

No studies have been conducted to determine if this compound has a role in the modulation of autophagy in any cell line.

In Vivo Studies of Biological Activity in Non-Human Models

A comprehensive review of scientific literature reveals a significant gap in the in vivo evaluation of this compound. To date, no studies published in peer-reviewed journals have specifically investigated the biological activities of this compound in non-human animal models. The following subsections detail the absence of research in key areas of in vivo analysis.

Evaluation in Murine or Other Animal Models (e.g., for inflammation, oxidative stress, or specific disease models)

There is currently no available data from studies evaluating this compound in murine or other animal models. Standard preclinical models used to assess the potential of natural compounds to mitigate inflammation (such as carrageenan-induced paw edema or lipopolysaccharide-induced systemic inflammation) or oxidative stress (for instance, models induced by toxins like carbon tetrachloride or D-galactose) have not been employed to test this specific compound. Consequently, its efficacy in a living organism for these conditions remains uninvestigated.

While research exists on the in vivo anti-inflammatory and antioxidant effects of structurally related isoflavones and methoxyflavones, these findings cannot be directly extrapolated to this compound without specific experimental verification. The unique structural attributes of each compound determine its pharmacokinetic and pharmacodynamic properties, necessitating individual in vivo assessment.

Mechanistic Insights from Animal Model Studies

Given the absence of in vivo studies on this compound, there are no mechanistic insights derived from animal models. The pathways and molecular targets that this compound might modulate within a complex biological system are unknown. Mechanistic studies in animal models are crucial for understanding how a compound affects signaling cascades (e.g., NF-κB, MAPKs), enzyme activity, and gene expression related to inflammation and oxidative stress in the context of a whole organism. Without such studies, the therapeutic potential and the physiological impact of this compound remain entirely speculative.

Structure Activity Relationship Sar Studies and Molecular Design

Correlating Structural Motifs with Biological Potency

The biological activity of flavonoids and chalcones is intricately linked to their chemical structure. Specific functional groups and their positions on the core scaffold can dramatically influence the compound's interaction with biological targets, thereby affecting its efficacy.

The presence and position of methoxy (B1213986) (-OCH₃) groups on the flavonoid or chalcone (B49325) skeleton are critical determinants of biological activity. In the case of 7-Methoxypraecansone B, methoxy groups are located at the C7, C2', and C6' positions of its chalcone framework ebi.ac.uk.

The table below summarizes the effect of methoxy group substitution on the biological activity of exemplary flavonoid compounds.

Compound/ClassMethoxy Position(s)Observed Effect on Activity
FlavonesC7Plays a vital role in neuroprotective, antioxidant, and anti-inflammatory activity mdpi.com.
FlavonesC5 and C7Reported to enhance anti-inflammatory activity mdpi.com.
FlavonoidsGeneralMethylation of hydroxyls can sometimes decrease antioxidant potential nih.gov.

This compound is characterized by a dimethylpyrano ring fused to the A ring of the chalcone structure ebi.ac.uk. This feature places it in the pyranoflavonoid subclass. Research indicates that this pyran ring is not merely a structural feature but an active contributor to the molecule's biological effects.

Studies on pyranochalcones have revealed that the pyran ring is a crucial structural motif for conferring neurogenic potential nih.gov. Specifically, pyranochalcones were identified as being particularly active in promoting neuronal differentiation, suggesting this structural class is promising for the development of treatments for neurodegenerative diseases nih.gov.

Furthermore, in the related class of dimethylpyrano-isoflavones, the dimethylpyrano group has been found to contribute to the compound's cytotoxicity against cancer cells tandfonline.com. The cytotoxicity of these compounds may be linked to the inhibition of enzymes such as cAMP-dependent protein kinase (PKA) or protein tyrosine phosphatase 1B (PTP1B) tandfonline.com. This evidence suggests that the dimethylpyrano moiety is a key pharmacophore that enhances the therapeutic potential of the flavonoid scaffold.

Chalcones are distinguished by an open C3 bridge, which exists as an α,β-unsaturated carbonyl system, rather than the closed heterocyclic C ring found in most flavonoids nih.gov. This chalcone backbone is a critical element for bioactivity. The flexibility imparted by the α,β-unsaturated double bond is considered a beneficial feature for interacting with certain biological targets nih.gov.

The chalcone backbone has been identified as the most active flavonoid backbone in certain pyranoflavonoids for inducing neurogenic effects nih.gov. This suggests that the open-chain structure is superior to other flavonoid backbones like flavanones or aurones for specific activities. Modifications to this backbone, including the substituents on the two aromatic rings, are a primary strategy in medicinal chemistry to modulate the potency and selectivity of these compounds.

Computational Approaches to SAR

To complement experimental studies, computational methods provide powerful tools for elucidating the SAR of complex molecules like this compound. These in silico techniques can predict biological activity, explain interactions at a molecular level, and guide the design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to predict the activity of new or untested compounds.

For isoflavonoids, QSAR studies have been employed to create models that predict antioxidant potency mdpi.com. These models often identify key descriptors such as lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors as being highly important for activity mdpi.com. Such models offer a time- and cost-effective alternative to extensive experimental screening for designing new drug candidates mdpi.com. The application of QSAR to chalcone derivatives has also yielded models that can help in the design of compounds with enhanced activity.

The following table presents key molecular descriptors frequently used in QSAR studies of flavonoids and their general importance.

DescriptorProperty MeasuredGeneral Importance in SAR
logP / logDLipophilicity / Water SolubilityInfluences membrane permeability and transport to target sites mdpi.com.
Polar Surface Area (PSA)Surface area of polar atomsImportant for solubility and permeability; often correlates with biological activity mdpi.com.
Hydrogen Bond Donors (HBD)Number of O-H and N-H bondsCrucial for specific interactions with protein targets mdpi.com.
Hydrogen Bond Acceptors (HBA)Number of N and O atomsCrucial for specific interactions with protein targets mdpi.com.
Molecular Weight (Mw)Size of the moleculeAffects diffusion, solubility, and fitting into binding pockets.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex mdpi.com. This method is extensively used to understand the binding mode of flavonoids to their protein targets and to screen virtual libraries for potential inhibitors nih.govnih.govrjptonline.org. Docking studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex nih.gov. For instance, docking analyses have been used to investigate how flavonoids interact with targets like β-catenin and inducible nitric oxide synthase (iNOS), providing insights for cancer and neurodegenerative disease therapy, respectively rjptonline.orgresearchgate.net.

Following docking, molecular dynamics (MD) simulations can be employed to study the behavior of the ligand-receptor complex over time. MD simulations provide a dynamic view of the binding, assessing the stability of the predicted interactions and revealing conformational changes in both the ligand and the protein upon binding. These simulations offer a more realistic representation of the molecular interactions in a biological environment.

Despite a comprehensive search for scientific literature on the chemical compound "this compound," no specific information was found regarding its Structure-Activity Relationship (SAR) studies, pharmacophore modeling, virtual screening, or the rational design of its analogs.

Consequently, it is not possible to generate the requested article with scientifically accurate and detailed content for each specified section and subsection. The absence of published research on this compound in these areas prevents the creation of an informative and authoritative article as outlined. Further investigation into this compound would be necessary for any meaningful discussion of its medicinal chemistry and drug design aspects.

Potential Applications and Future Research Directions

Development of 7-Methoxypraecansone B as a Probe for Biological Pathways

The unique biological activity of this compound, particularly its induction of the phase II detoxification enzyme quinone reductase, positions it as a valuable candidate for development into a chemical probe. nih.gov Chemical probes are small molecules used to study and manipulate biological systems, and the development of probes from natural products is a cornerstone of chemical biology. nih.govnih.govmdpi.comresearchgate.net

The chalcone (B49325) scaffold of this compound is synthetically tractable, allowing for the introduction of reporter tags (e.g., fluorophores, biotin) or photoreactive groups. semanticscholar.orgresearchgate.net Such modifications would enable researchers to:

Visualize Cellular Uptake and Distribution: A fluorescently tagged this compound analogue could be used to track its localization within cells, providing insights into its sites of action.

Identify Protein Targets: By incorporating an affinity tag or a photoreactive cross-linking group, researchers could perform pull-down experiments to isolate and identify the specific proteins that this compound interacts with to initiate the quinone reductase induction pathway. nih.govresearchgate.net This approach, a key component of chemical proteomics, is crucial for elucidating the compound's precise mechanism of action. nih.govmdpi.comresearchgate.net

Map Pathway Dynamics: As a specific inducer of a key detoxification pathway, a well-characterized probe based on this compound could be used to study the regulation and dynamics of the antioxidant response element (ARE) pathway, which is critical in cellular defense against oxidative stress. nih.govnih.gov

The development of such a probe would provide a powerful tool for dissecting the complex signaling cascades involved in cellular detoxification and cytoprotection.

Conceptual Exploration of this compound as a Lead Compound for Pharmaceutical Development (excluding clinical applications)

A lead compound is a chemical starting point for the development of new drugs, possessing promising biological activity but requiring optimization of its properties. mdpi.comphcogj.com this compound exhibits several characteristics that make it an attractive lead compound.

Key Attributes of this compound as a Lead Compound:

AttributeSignificance in Drug Discovery
Natural Product Origin Natural products are a historically rich source of novel chemical scaffolds with inherent biological activity. The chalcone core is a well-established "privileged structure" in medicinal chemistry. mdpi.commedcraveonline.comnih.gov
Defined Biological Activity Its demonstrated ability to induce quinone reductase provides a clear and measurable endpoint for initial structure-activity relationship (SAR) studies. nih.govnih.gov
Favorable Physicochemical Properties Chalcones are generally characterized by low molecular weights and lipophilicity that can be modulated, which are important factors for druglikeness. mdpi.com
Synthetic Accessibility The chalcone scaffold can be readily synthesized through methods like the Claisen-Schmidt condensation, allowing for the creation of a library of analogues to explore SAR and optimize activity. nih.govnih.govresearchgate.net

The process of lead optimization would involve systematically modifying the structure of this compound to enhance its potency as a quinone reductase inducer, improve its selectivity, and optimize its pharmacokinetic properties. phcogj.com For instance, synthetic analogues could explore the role of the methoxy (B1213986) groups and the dimethylpyrano ring in its biological activity, potentially leading to the development of more potent and targeted therapeutic agents. nih.gov

Chemoinformatic and Bioinformatic Analysis of this compound and Analogues

Chemoinformatic and bioinformatic tools offer powerful in silico methods to predict the biological activities of small molecules and to prioritize research directions. A computational study investigating benzalacetophenone derivatives, including this compound, has already provided preliminary data on its potential antiviral activities.

In this study, the binding affinity of this compound was evaluated against key protein targets of the SARS-CoV-2 virus. Furthermore, its broader antiviral spectrum was predicted using computational models.

Predicted Antiviral Spectrum of Benzalacetophenone Derivatives:

Virus FamilyPredicted Activity (%)
Herpes virus12.57
Influenza A virus9.14
Hepatitis B virus8.00
Respiratory syncytial virus7.43
Dengue virus6.86
Other viruses< 6.00
(Data derived from a computational analysis of a set of benzalacetophenone derivatives)

These computational predictions suggest that the biological activities of this compound may extend beyond quinone reductase induction. Further in silico studies could be employed to:

Expand Target Prediction: Docking studies against a wide array of protein targets could reveal novel mechanisms of action. Similar in silico analyses have been performed for other flavonoids from Pongamia pinnata to identify potential therapeutic targets for conditions like age-related macular degeneration. nih.gov

Build QSAR Models: By synthesizing and testing a library of this compound analogues, quantitative structure-activity relationship (QSAR) models could be developed to predict the activity of novel derivatives and guide further synthesis.

Predict ADME Properties: Computational tools can forecast the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogues, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov

Interdisciplinary Research Integrating Chemical Biology and Natural Products Chemistry

The study of this compound is an ideal subject for interdisciplinary research that merges the principles of natural products chemistry with the powerful tools of chemical biology. Natural products chemistry provides the foundation by isolating and structurally characterizing the compound. nih.govnih.gov Chemical biology then provides the methods to understand how this molecule functions in a complex biological context. nih.gov

A potential workflow for an integrated research program could include:

Isolation and Analogue Synthesis (Natural Products Chemistry): Isolation of this compound from Pongamia pinnata and the chemical synthesis of structural analogues and tagged probes. medcraveonline.com

Phenotypic Screening (Biology): Testing the compound and its analogues in cell-based assays to confirm and expand upon its known bioactivities (e.g., quinone reductase induction, anti-inflammatory effects, antiviral activity).

Target Identification (Chemical Biology/Proteomics): Using the synthesized probes in affinity purification or photo-cross-linking experiments coupled with mass spectrometry to identify the direct binding partners of this compound in the cell. nih.govmdpi.com

Target Validation (Molecular Biology): Using techniques like siRNA or CRISPR to validate that the identified targets are responsible for the observed biological effects of the compound.

Mechanism of Action Studies (Biochemistry/Cell Biology): Elucidating the precise molecular mechanism by which this compound modulates its validated target(s) and affects downstream cellular pathways.

This integrated approach allows researchers to move from identifying an active natural product to understanding its molecular mechanism of action, which is essential for its potential development as either a biological tool or a therapeutic lead.

Unexplored Biological Activities and Targets for this compound

While the induction of quinone reductase is the most well-documented activity of this compound, its structural classification as a chalcone suggests a much broader range of potential biological effects. The chalcone scaffold is associated with a wide array of pharmacological properties. nih.govresearchgate.net

Potential Unexplored Activities for this compound:

Potential ActivityRationale
Anti-inflammatory Many chalcones isolated from Pongamia pinnata have demonstrated significant inhibitory effects on nitric oxide (NO) production, a key mediator of inflammation. nih.gov
Antioxidant Chalcones are known to possess direct free-radical scavenging properties, in addition to indirect antioxidant effects via pathways like Nrf2/ARE activation. nih.govnih.govresearchgate.net
Antiviral As suggested by in silico studies, this compound may have activity against a range of viruses, a property seen in other chalcone derivatives.
Anticancer The induction of Phase II detoxifying enzymes like quinone reductase is a recognized strategy for cancer chemoprevention. nih.gov Furthermore, other compounds from P. pinnata are known to possess anticancer properties. medcraveonline.com

Future research should focus on screening this compound in a diverse set of biological assays to uncover these and other potential activities. Identifying novel activities will open new avenues for research into its mechanism of action and potential therapeutic applications.

Q & A

Q. How should researchers ethically address discrepancies between synthetic and naturally derived this compound samples?

  • Methodological Answer : Disclose synthetic routes and natural source extraction protocols in full (e.g., in Supporting Information). Validate bioequivalence via comparative bioassays and chromatographic fingerprinting. Cite prior studies transparently to avoid misinterpretation .

Q. What documentation standards ensure reproducibility in this compound research?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectral data, assay protocols, and statistical code in repositories like Zenodo or Figshare. Use electronic lab notebooks (ELNs) with version control for real-time tracking .

Tables: Key Research Considerations

Aspect Tools/Methods References
Structural ValidationNMR, X-ray crystallography, DFT simulations
Bioactivity ReproducibilityStandardized OECD protocols, meta-analysis
ADME ProfilingRadiolabeled analogs, microsampling
Ethical ReportingFAIR data, ELNs, transparent sourcing

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.